molecular formula C12H17N3O4 B021090 2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline CAS No. 107342-67-6

2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline

Cat. No.: B021090
CAS No.: 107342-67-6
M. Wt: 267.28 g/mol
InChI Key: UXBYFHLORKKOAX-UHFFFAOYSA-N
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Description

Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is an organic compound with a complex structure It is a derivative of benzenamine, featuring tert-butyl, dimethyl, and dinitro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- typically involves multiple steps. One common method includes the nitration of 2-(1,1-dimethylethyl)-4,6-dimethylbenzenamine. The reaction conditions often require a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled nitration and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions typically convert the nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are often used.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.

Major Products

    Oxidation: Produces nitro derivatives.

    Reduction: Forms diamines.

    Substitution: Results in halogenated benzenamine derivatives.

Scientific Research Applications

Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. The tert-butyl and dimethyl groups contribute to the compound’s stability and lipophilicity, enhancing its ability to penetrate biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butylaniline: Lacks the nitro groups, making it less reactive.

    4,6-Dimethyl-2-nitroaniline: Contains only one nitro group, resulting in different chemical properties.

    2,4,6-Trinitroaniline: More reactive due to the presence of three nitro groups.

Uniqueness

Benzenamine, 2-(1,1-dimethylethyl)-4,6-dimethyl-3,5-dinitro- is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of both electron-donating (tert-butyl and dimethyl) and electron-withdrawing (nitro) groups creates a compound with versatile chemical behavior.

Properties

CAS No.

107342-67-6

Molecular Formula

C12H17N3O4

Molecular Weight

267.28 g/mol

IUPAC Name

2-tert-butyl-4,6-dimethyl-3,5-dinitroaniline

InChI

InChI=1S/C12H17N3O4/c1-6-9(13)8(12(3,4)5)11(15(18)19)7(2)10(6)14(16)17/h13H2,1-5H3

InChI Key

UXBYFHLORKKOAX-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C)[N+](=O)[O-])C(C)(C)C)N

107342-67-6

Synonyms

2-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-4,6-DINITROBENZENE

Origin of Product

United States

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